3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S/c1-2-33-19-10-8-18(9-11-19)25-29-24(36-30-25)15-37-27-28-21-6-4-3-5-20(21)26(32)31(27)14-17-7-12-22-23(13-17)35-16-34-22/h3-13H,2,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGASBLAMYSLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The core structure consists of a quinazolinone scaffold modified with benzo[d][1,3]dioxole and oxadiazole moieties. The synthesis pathways often utilize methods such as nucleophilic substitution and coupling reactions to achieve the desired chemical structure.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 438.50 g/mol. The structural representation includes a quinazolinone core linked to both benzo[d][1,3]dioxole and oxadiazole units.
Anticancer Properties
Research has demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study on related thiourea derivatives showed promising results against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these derivatives were notably lower than those of standard chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action : The anticancer activity is believed to be mediated through multiple pathways:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown reduced proliferation in cancer cells.
- Apoptosis Induction : Assessment via annexin V-FITC staining indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins like Bax and Bcl-2 .
Other Biological Activities
In addition to anticancer effects, compounds with similar structures have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties against various strains, indicating a broad spectrum of biological activity beyond anticancer effects .
Case Studies
Several studies highlight the biological efficacy of compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound’s quinazolinone core is shared with several analogs, but substituent variations dictate pharmacological profiles. Key comparisons include:
Functional Group Impact
- Benzo[d][1,3]dioxole vs.
- 1,2,4-Oxadiazole vs. Thiazole/Thioamide : The oxadiazole’s electron-withdrawing nature improves metabolic stability over thiazole or thioamide analogs, which are prone to oxidation or hydrolysis .
- Ethoxy vs. Methoxy/Alkyl Chains : The 4-ethoxyphenyl group in the target compound may extend half-life compared to methoxy derivatives due to slower cytochrome P450-mediated O-dealkylation .
Research Findings and Implications
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Requires controlled coupling of the oxadiazole-thiol intermediate with the quinazolinone core using reagents like NaH in anhydrous THF .
- Oxadiazole ring construction : Cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key variables : Temperature (60–80°C for cyclization), solvent polarity, and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Advanced: How can structural ambiguities in the quinazolinone-oxadiazole core be resolved experimentally?
- X-ray crystallography : Resolves stereoelectronic effects of the thioether and ethoxyphenyl groups. For example, bond angles in similar compounds reveal steric hindrance between the benzodioxole and oxadiazole moieties .
- 2D NMR (HSQC, HMBC) : Assigns coupling between the quinazolinone C2-thioether proton (δ 4.2–4.5 ppm) and the oxadiazole methylene carbon (δ 35–40 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 562.1843) and fragmentation patterns to validate connectivity .
Basic: What biological assays are suitable for preliminary evaluation of its activity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., HDAC6 inhibition at 10 µM, IC₅₀ calculation via dose-response curves) .
- Antimicrobial screening : Broth microdilution (MIC against S. aureus or C. albicans) with positive controls like fluconazole .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (IC₅₀ > 50 µM for non-toxic profiles) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Compare analogs with methoxy (electron-donating) vs. chloro (electron-withdrawing) groups on the 4-ethoxyphenyl ring. For example, replacing ethoxy with methoxy increases HDAC6 inhibition by 30% .
- Thioether vs. ether linkages : Thioether derivatives show 2-fold higher antifungal activity due to enhanced membrane permeability .
- Quantitative SAR (QSAR) : Use CoMFA models to correlate logP values (2.5–3.8) with cytotoxicity thresholds .
Basic: What spectroscopic techniques characterize its stability under physiological conditions?
- HPLC-DAD : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. Stability >90% indicates suitability for in vitro assays .
- FT-IR : Track disappearance of thioether C-S stretch (680 cm⁻¹) under oxidative stress (H₂O₂) .
- UV-Vis : Detect π→π* transitions (λmax 270–310 nm) to assess aggregation in aqueous buffers .
Advanced: How can computational modeling predict its interaction with biological targets?
- Molecular docking : Simulate binding to HDAC6 (PDB: 5EDU). The oxadiazole group forms hydrogen bonds with Asp101, while the benzodioxole occupies a hydrophobic pocket .
- MD simulations : Analyze stability of the protein-ligand complex over 100 ns; RMSD < 2.0 Å indicates robust binding .
- ADMET prediction : Use SwissADME to estimate blood-brain barrier permeability (low) and CYP450 inhibition risks .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate instability : The thioether precursor is prone to oxidation; use degassed solvents and antioxidants (e.g., BHT) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling .
- Yield optimization : Continuous flow reactors improve reproducibility (batch vs. flow: 65% vs. 82% yield) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare IC₅₀ values from 3+ independent studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Statistical validation : Apply ANOVA to assess inter-laboratory variability (e.g., ±15% error margin in MIC values) .
- Orthogonal assays : Confirm antifungal activity with both broth microdilution and time-kill kinetics to rule out false positives .
Basic: What are the recommended storage conditions to ensure compound integrity?
- Short-term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Long-term : Lyophilize and store at –80°C with desiccants (silica gel); stability >2 years confirmed by HPLC .
Advanced: How to design a mechanistic study for its potential neuroprotective effects?
- Target identification : CRISPR-Cas9 knockout of HDAC6 in SH-SY5Y cells to validate on-target effects .
- Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., BDNF, GFAP) post-treatment .
- In vivo models : Administer 10 mg/kg (i.p.) in a zebrafish neuroinflammation model; quantify microglial activation via confocal imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
